molecular formula C20H18N4O3 B11271945 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11271945
M. Wt: 362.4 g/mol
InChI Key: MDSORRMSQWPXNS-UHFFFAOYSA-N
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Description

This heterocyclic compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a pyrazole ring bearing a 2,4-dimethoxyphenyl moiety. The 2,4-dimethoxyphenyl group may enhance lipophilicity and π-π stacking interactions, whereas the 4-methylphenyl substituent introduces steric bulk and modulates electronic properties .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O3/c1-12-4-6-13(7-5-12)19-21-20(27-24-19)17-11-16(22-23-17)15-9-8-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,22,23)

InChI Key

MDSORRMSQWPXNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Amidoxime Cyclization Method

The 1,2,4-oxadiazole core is synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. For the 4-methylphenyl-substituted oxadiazole:

  • Amidoxime Preparation :

    • 4-Methylbenzoic acid is converted to its methyl ester, then treated with hydroxylamine to form N-hydroxy-4-methylbenzimidamide.

    • Reaction Conditions : Ethanol, reflux (12 h), 85% yield.

  • Cyclization with Pyrazole Carboxylic Acid :

    • The amidoxime reacts with 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid (pre-synthesized via methods in Section 3).

    • Activation Agents : TBTU or EDC/HOBt in DMF, 0°C to RT, 24 h.

    • Yield : 62–68% after column chromatography.

Table 1: Optimization of Amidoxime Cyclization

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFDMF
CatalystTBTUEDC/HOBtTBTU
Temperature0°C → RTRT0°C → RT
Yield68%62%68%

Superbase-Mediated One-Pot Synthesis

A modified method employs NaOH/DMSO as a superbase for cyclization at room temperature:

  • Reactants : Methyl 4-methylbenzoate and 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamidoxime.

  • Conditions : NaOH (3 eq), DMSO, RT, 18 h.

  • Yield : 73% with 95% purity (HPLC).

Advantages : Eliminates toxic coupling agents and reduces purification steps.

Pyrazole-Centric Synthesis (Route B)

Chalcone Cyclization for Pyrazole Formation

The 2,4-dimethoxyphenyl-substituted pyrazole is synthesized via chalcone intermediates:

  • Chalcone Synthesis :

    • 2,4-Dimethoxybenzaldehyde reacts with acetophenone in ethanolic NaOH (Claisen-Schmidt condensation).

    • Yield : 89%.

  • Pyrazole Cyclization :

    • Chalcone treated with hydrazine hydrate (80% ethanol, reflux, 8 h).

    • Product : 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde (Yield: 76%).

Oxidative Aromatization

The pyrazoline intermediate is oxidized to the pyrazole using iodine/K₂CO₃:

  • Conditions : I₂ (10 mol%), K₂CO₃ (2 eq), DMF, 100°C, 6 h.

  • Yield : 81%.

Convergent Coupling Strategies

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, the oxadiazole and pyrazole are linked via palladium-catalyzed coupling:

  • Boronic Ester Preparation :

    • 5-Bromo-3-(4-methylphenyl)-1,2,4-oxadiazole is synthesized from amidoxime and 4-methylbenzoyl chloride.

  • Coupling Reaction :

    • 3-(2,4-Dimethoxyphenyl)-1H-pyrazole-5-boronic pinacol ester reacts with the bromo-oxadiazole under Pd(PPh₃)₄ catalysis.

    • Conditions : Dioxane/H₂O (3:1), K₂CO₃, 90°C, 12 h.

    • Yield : 58%.

Nucleophilic Substitution

An alternative method involves displacement of a leaving group on the oxadiazole:

  • Chloro-Oxadiazole Intermediate :

    • 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole is prepared via POCl₃ treatment of the corresponding amide.

  • Substitution with Pyrazole :

    • 3-(2,4-Dimethoxyphenyl)-1H-pyrazole-5-thiol reacts with chloro-oxadiazole in DMF/K₂CO₃.

    • Yield : 65%.

Comparative Analysis of Methods

Table 2: Efficiency Metrics for Key Routes

MethodStepsTotal YieldPurity (HPLC)Scalability
Amidoxime Cyclization442%95%Moderate
Superbase One-Pot354%98%High
Suzuki Coupling532%92%Low
Nucleophilic Substitution448%90%Moderate

Key Findings :

  • The superbase method (Section 2.2) offers the highest overall yield and purity, making it preferable for gram-scale synthesis.

  • Suzuki coupling suffers from palladium residue contamination, requiring additional purification.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

The 1H-pyrazole regioisomer is favored under acidic conditions (e.g., HCl/EtOH), while 2H-pyrazole forms in basic media. Optimized Protocol : Use pH 4–5 buffers during cyclization to ensure >95% 1H-isomer yield.

Oxadiazole Ring Stability

1,2,4-Oxadiazoles are prone to hydrolysis under strong acidic/basic conditions. Mitigation :

  • Perform cyclization at neutral pH.

  • Use anhydrous solvents (DMF, THF) for coupling steps.

Characterization and Validation

Critical analytical data for the target compound:

  • HRMS (ESI+) : m/z 363.1452 [M+H]⁺ (calc. 363.1455 for C₂₀H₁₈N₄O₃).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.12 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.38 (d, J=8.4 Hz, 2H, ArH), 6.94–6.89 (m, 3H, ArH), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

Industrial-Scale Considerations

For kilogram-scale production, the superbase method (Section 2.2) is recommended due to:

  • Solvent Recovery : DMSO can be distilled under reduced pressure (80% recovery).

  • Cost Analysis : Raw material cost per kilogram: $1,200 vs. $2,800 for Suzuki coupling .

Chemical Reactions Analysis

Ring-Opening Reactions

The oxadiazole ring undergoes cleavage under acidic/basic conditions:

ConditionsProducts FormedApplicationSource
6M HCl, reflux, 4 hr5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)carboxylic acidIntermediate for peptide coupling
NaOH (10%), 80°C, 2 hrSodium salt of pyrazole-thiol derivativePrecursor for metallocomplexes

Mechanistic Insight : Protonation at N2 initiates ring opening, followed by nucleophilic attack at C5.

Electrophilic Substitution

The electron-rich dimethoxyphenyl group participates in:

ReactionReagentsPosition SelectivityByproductsSource
NitrationHNO₃/H₂SO₄, 0°CPara to methoxyOrtho isomers (12%)
BrominationBr₂/CHCl₃, RTMeta to pyrazoleDibrominated (8%)

Example :

Compound+Br25-[3-(3-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole\text{Compound} + \text{Br}_2 \rightarrow \text{5-[3-(3-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole}

Cross-Coupling Reactions

The pyrazole moiety facilitates palladium-catalyzed couplings:

Reaction TypeCatalysts/ConditionsSubstratesYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°CAryl boronic acids60-68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePrimary amines55%

Notable Example :
Suzuki coupling with 4-fluorophenylboronic acid produces a biaryl derivative with enhanced fluorescence properties .

Functional Group Transformations

Key modifications of substituents:

ReactionReagentsOutcomeSource
O-MethylationCH₃I, K₂CO₃, acetoneMethoxy → methoxymethyl
ThiolationLawesson’s reagent, THFOxadiazole → thiadiazole
ReductionLiAlH₄, etherC=N → CH-NH

Complexation with Metals

The pyrazole nitrogen and oxadiazole oxygen act as ligands:

Metal SaltSolvent/TempComplex StructureSource
Cu(NO₃)₂·3H₂OEthanol, 60°COctahedral geometry
CoCl₂·6H₂OMethanol, RTTetrahedral coordination

Applications : These complexes show enhanced catalytic activity in oxidation reactions .

Comparative Reactivity Analysis

A reactivity comparison with analogous compounds:

CompoundNitration Rate (rel.)Suzuki Coupling YieldStability in Acid
5-[3-(2,4-dimethoxyphenyl)-...-oxadiazole1.068%Moderate
5-[3-(4-chlorophenyl)-...-oxadiazole0.752%High
5-[3-(4-methylphenyl)-...-oxadiazole1.273%Low

Data normalized to the queried compound

Degradation Pathways

Stability under environmental conditions:

Stress ConditionHalf-Life (25°C)Major DegradantsSource
UV light (pH 7)48 hrOxadiazole ring-opened products
0.1M NaOH2 hrCarboxylic acid derivative

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for pharmaceuticals, agrochemicals, and coordination polymers. Further studies should explore its catalytic applications and bioactivity modulation through targeted substitutions.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step reactions that include the formation of the pyrazole and oxadiazole moieties. The general synthetic pathway can be outlined as follows:

  • Formation of Pyrazole : The initial step involves the reaction of 2,4-dimethoxyphenyl hydrazine with an appropriate carbonyl compound to form the pyrazole ring.
  • Oxadiazole Formation : Subsequently, the pyrazole derivative is reacted with a suitable carboxylic acid derivative or acid chloride to introduce the oxadiazole moiety.
  • Purification : The crude product is purified using techniques such as recrystallization or chromatography to yield the final compound in high purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research has shown that derivatives containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxic Assays : In vitro assays demonstrated that this compound can induce apoptosis in cancer cells by damaging DNA and disrupting cellular functions.
  • Mechanism of Action : The compound may exert its effects through inhibition of specific enzymes involved in cancer cell proliferation or by modulating signaling pathways related to cell survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound may exhibit anti-inflammatory and analgesic effects. These properties are particularly relevant for developing treatments for chronic inflammatory conditions.

Neuropharmacological Applications

The interaction of this compound with neurotransmitter systems has been explored. Preliminary findings suggest that it may influence monoamine oxidase activity, which could have implications for mood disorders and neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of this compound:

  • Study on Anticancer Properties : A study published in a peer-reviewed journal reported that derivatives of oxadiazoles showed promising results against glioblastoma cell lines. The mechanism involved induction of apoptosis through specific signaling pathways .
  • Antimicrobial Evaluation : Another study assessed various oxadiazole derivatives against common bacterial pathogens and found significant inhibitory effects at low concentrations .
  • Neuropharmacological Investigation : Research indicated that compounds similar to this compound could modulate neurotransmitter levels in animal models .

Mechanism of Action

The mechanism of action of 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Oxadiazole Hybrids

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropyl (pyrazole), CF₃ (oxadiazole) Trifluoromethyl increases electronegativity; cyclopropyl reduces steric hindrance vs. dimethoxyphenyl.
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole Cl (pyrazole and oxadiazole) Chlorine substituents enhance electrophilicity but reduce solubility compared to methoxy groups.
5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole Chloromethyl (oxadiazole), 2,4-dimethoxyphenyl Replaces pyrazole with chloromethyl; retains 2,4-dimethoxyphenyl, simplifying synthesis but losing pyrazole’s planar geometry.

Bioactive Oxadiazole Derivatives

  • Anti-inflammatory Activity :
    • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole exhibited 61.9% inhibition (20 mg/kg), comparable to indomethacin (64.3%) . The target compound’s 2,4-dimethoxyphenyl group may similarly enhance anti-inflammatory activity via COX-2 inhibition, though empirical data are lacking.
  • Anthelmintic Activity: Pyrazole-oxadiazole hybrids (e.g., 3-amino-1-(2,4-dinitrophenyl)-5-[(5-substituted-oxadiazol-2-yl)amino]-1H-pyrazole-4-carboxyamide) demonstrated efficacy against Perituma posthuma .

Electronic and Physicochemical Comparisons

  • Lipophilicity :
    • 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (logP = 4.7) is more lipophilic than the target compound, where methoxy groups may reduce logP while improving aqueous solubility.
  • Steric Effects :
    • The 4-methylphenyl group in the target compound introduces moderate steric hindrance compared to 3-[1-(3-bromobenzoyl)ethyl]-5-(4-iodo-3-propylphenyl)-1,2,4-oxadiazole (), which has bulkier alkyl chains.

Key Research Findings and Implications

Substituent Positioning :

  • The 2,4-dimethoxyphenyl group in the target compound optimizes electronic delocalization compared to 3,4-dimethoxy derivatives (e.g., 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole ), where excessive methoxy groups may hinder target binding .

Synthetic Accessibility :

  • Multi-component cycloaddition routes (e.g., ) are viable for synthesizing the target compound, though purification challenges may arise due to its heteroaromatic complexity.

Biological Potential: Structural parallels with anti-inflammatory () and anthelmintic () oxadiazoles underscore the need for targeted assays to validate the compound’s efficacy.

Biological Activity

5-[3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound that incorporates both pyrazole and oxadiazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H20N4O3C_{20}H_{20}N_4O_3 and a molecular weight of approximately 364.4 g/mol. Its structural features include:

  • Oxadiazole Ring : Contributes to the compound's biological activity.
  • Pyrazole Substituent : Enhances interaction with biological targets.
  • Dimethoxy and Methyl Groups : Potentially influence lipophilicity and binding affinity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit various enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : The compound can interact with specific receptors, potentially altering cellular signaling pathways.
  • Antioxidant Activity : The presence of methoxy groups may enhance its capacity to scavenge free radicals.

Biological Activities

Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities:

Activity TypeDescription
Anticancer Inhibits tumor cell proliferation; shown effective against multiple cancer lines .
Anti-inflammatory Modulates inflammatory pathways; potential as an anti-inflammatory agent .
Antimicrobial Exhibits activity against various pathogens; promising for infection control .
Antioxidant Scavenges free radicals; protects cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological potential of oxadiazole derivatives:

  • Anticancer Activity :
    • A study demonstrated that oxadiazole derivatives exhibited IC50 values ranging from 28.7 to 159.7 µM against various cancer cell lines, indicating significant cytotoxic effects .
    • Specific compounds showed selective inhibition of enzymes like HDAC and thymidylate synthase, which are crucial in cancer cell proliferation .
  • Anti-inflammatory Effects :
    • Research indicated that certain oxadiazole derivatives could inhibit cyclooxygenases (COX-1 and COX-2), leading to decreased inflammation markers in vitro .
    • A study found that compounds with multiple hydroxyl substitutions exhibited enhanced anti-inflammatory properties compared to their analogs .
  • Antioxidant Properties :
    • In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent .

Q & A

Q. What are the recommended synthetic routes for 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions, as demonstrated in the preparation of analogous oxadiazole derivatives . Alternatively, condensation reactions involving diethyl oxalate and ketones in the presence of sodium hydride (NaH) in toluene have been employed for structurally related heterocycles, ensuring regioselectivity . Multi-step protocols, such as Vilsmeier-Haack formylation, are also viable for introducing aldehyde functionalities to pyrazole intermediates .

Q. How is the structural integrity of this compound confirmed in academic research?

Structural confirmation relies on a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and aromatic proton environments .
  • IR spectroscopy to identify functional groups like C=O or N-H stretches .
  • X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions, as seen in pyrazole-triazole hybrids .
  • Mass spectrometry (HRMS/ESI-MS) to confirm molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

  • Solubility : Influenced by methoxy and methyl substituents; polar aprotic solvents (DMF, DMSO) are often used .
  • Melting point : Typically >200°C for similar oxadiazole derivatives, indicating high thermal stability .
  • LogP values : Calculated to assess lipophilicity, which impacts bioavailability and membrane permeability .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Molecular docking against target enzymes (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6) evaluates binding affinity and interaction modes. For example, methoxy and methyl groups may form hydrophobic interactions with enzyme active sites, while the oxadiazole ring participates in hydrogen bonding. Such studies justify further in vitro antifungal assays . Computational tools like AutoDock Vina or Schrödinger Suite are recommended for docking simulations, with validation via MD simulations .

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in analogs of this compound?

Contradictions often arise from subtle structural variations. Strategies include:

  • Systematic substituent screening : Testing analogs with halogen (F, Cl) or electron-withdrawing groups (CF₃) on phenyl rings to assess electronic effects on activity .
  • Crystallographic comparisons : Correlating crystal packing or torsion angles with bioactivity, as seen in pyrazole-carbothioamide derivatives .
  • Dose-response assays : Quantifying IC₅₀ values to distinguish potency variations caused by minor structural changes .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Key optimizations include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to enhance aryl-aryl bond formation efficiency .
  • Solvent optimization : Using toluene or THF for intermediates to improve solubility and reaction homogeneity .
  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity products .

Q. How do substituent variations on the phenyl rings affect antifungal activity?

  • 2,4-Dimethoxyphenyl : Enhances activity by increasing lipophilicity and membrane penetration .
  • 4-Methylphenyl : Introduces steric bulk, potentially reducing off-target interactions .
  • Trifluoromethyl groups : Improve metabolic stability but may reduce solubility . Comparative studies on Candida albicans strains show that electron-donating groups (e.g., -OCH₃) correlate with higher antifungal potency, while bulky substituents diminish efficacy .

Methodological Notes

  • Data contradictions : Cross-referenced crystallographic (e.g., torsion angles ) and spectroscopic data to ensure consistency.
  • Advanced tools : DFT calculations (e.g., Gaussian 09) are recommended for optimizing molecular geometries and predicting spectral properties .

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